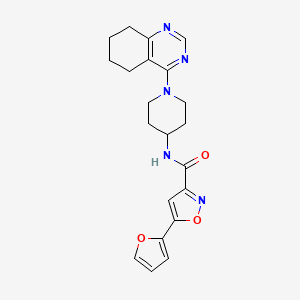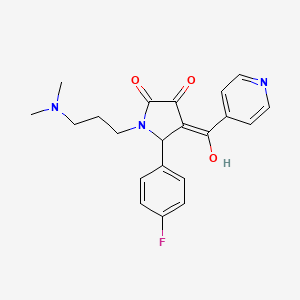
3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
- A review focused on novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. This research highlights the development of anti-ulcer drugs and the synthesis process's impact on impurity formation, which could provide insights into optimizing the synthesis of related benzamide compounds for medical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Pharmacological Properties of Similar Structures
- Another study reviews the pharmacological properties and clinical use of metoclopramide, a benzamide derivative with applications in gastrointestinal diagnostics and various types of vomiting and gastro-intestinal disorders. This review could offer a framework for understanding the pharmacological exploration of benzamide derivatives (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Chemical Modifications and Bioactivities
- Research on the chemical modification of xylan to produce biopolymer ethers and esters with specific properties, including functional groups similar to those in the queried compound, indicates the potential for developing new materials with tailored chemical and physical properties. This work suggests avenues for the chemical modification and application of complex organic molecules in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Bioactive Heterocyclic Compounds
- An overview of the bioactivities, pharmacological properties, and potential as alternative medicine of osthole, a natural product found in several medicinal plants, showcases the interest in natural and synthetic compounds with diverse biological activities. This review provides a context for the exploration of benzamide derivatives and related compounds in the search for new therapeutic agents (Zhang, Leung, Cheung, & Chan, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of the pyrrolidine ring and the methoxybenzenesulfonyl group suggests that it could interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways due to the versatility of the pyrrolidine scaffold . .
Pharmacokinetics
The presence of the pyrrolidine ring and the methoxy groups could potentially enhance the compound’s bioavailability .
properties
IUPAC Name |
3-methoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-8-10-19(11-9-17)28(24,25)22-12-4-6-16(22)14-21-20(23)15-5-3-7-18(13-15)27-2/h3,5,7-11,13,16H,4,6,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJRFQFDOHUUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

![6-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2829502.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)
![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)
![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)



![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)
![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)